1,1,1-Trifluorohexa-2,4-diene
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Overview
Description
1,1,1-Trifluorohexa-2,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a hexa-2,4-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of fluorinated compound synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely employed.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), resulting in 1,2- and 1,4-addition products.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly with primary amines, leading to the formation of triazines or carbodiimides.
Common Reagents and Conditions:
Electrophilic Addition: Strong acids like HBr are commonly used under controlled temperatures to achieve kinetic or thermodynamic control of the reaction.
Nucleophilic Substitution: Primary amines are used, and the reaction pathway is influenced by the steric characteristics of the amines.
Major Products:
Electrophilic Addition: The major products are 1,2- and 1,4-addition products, depending on the reaction conditions.
Nucleophilic Substitution: The major products include symmetrical 1,2-dihydrotriazines and carbodiimides.
Scientific Research Applications
1,1,1-Trifluorohexa-2,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds and heterocycles.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorohexa-2,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The stability of these carbocations is crucial for the reaction pathway and product distribution. The compound’s fluorine atoms also play a significant role in stabilizing intermediates and influencing reaction kinetics.
Comparison with Similar Compounds
1,3-Butadiene: A non-fluorinated diene with similar conjugated double bonds.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated analog used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in synthetic rubber production.
Uniqueness: 1,1,1-Trifluorohexa-2,4-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to non-fluorinated or chlorinated dienes. These properties make it valuable in specialized applications where fluorine’s influence on chemical behavior is desired.
Properties
CAS No. |
651724-50-4 |
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Molecular Formula |
C6H7F3 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,1,1-trifluorohexa-2,4-diene |
InChI |
InChI=1S/C6H7F3/c1-2-3-4-5-6(7,8)9/h2-5H,1H3 |
InChI Key |
IOUSDJSVEORNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(F)(F)F |
Origin of Product |
United States |
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